YDJ1 Protein: A Comprehensive Technical Guide to its Structure and Functional Domains
YDJ1 Protein: A Comprehensive Technical Guide to its Structure and Functional Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ydj1, a member of the Hsp40 (DnaJ) family of co-chaperones in Saccharomyces cerevisiae, plays a pivotal role in maintaining cellular proteostasis. It functions in concert with Hsp70 and Hsp90 chaperones to facilitate a wide array of cellular processes, including protein folding, translocation across membranes, and the cellular stress response. This guide provides an in-depth analysis of the Ydj1 protein, detailing its multi-domain architecture and the specific functions of each domain. We present a summary of key quantitative data, detailed experimental methodologies for studying Ydj1, and visual representations of its involvement in cellular signaling pathways and experimental workflows.
Introduction
Ydj1 is a Type I Hsp40 co-chaperone that is essential for the viability of yeast cells at elevated temperatures.[1] It acts as a crucial partner for the Hsp70 chaperone Ssa1/2, stimulating its ATPase activity and thereby facilitating the binding and processing of non-native polypeptide substrates.[2][3] Ydj1's functions are diverse, ranging from assisting in the correct folding of newly synthesized proteins to its involvement in signal transduction pathways mediated by the Hsp90 chaperone system.[2][3][4] Understanding the intricate structure-function relationship of Ydj1 is paramount for elucidating the mechanisms of cellular protein quality control and for the development of therapeutics targeting chaperone pathways implicated in various diseases.
YDJ1 Protein Structure
The Ydj1 protein is a 409-amino acid polypeptide with a molecular weight of approximately 44.7 kDa.[2] Its structure is modular, comprising several distinct functional domains that work in concert to carry out its chaperone functions.[5][6] Ydj1 functions as a homodimer, a conformation critical for its chaperone activity.[7]
Domain Architecture
The functional domains of Ydj1 are arranged in a conserved linear sequence:
-
N-terminal J-Domain: This highly conserved domain of approximately 70 amino acids is the hallmark of the DnaJ family of proteins.[6][8]
-
Glycine/Phenylalanine-rich (G/F) Region: A flexible linker region that follows the J-domain.[5][6]
-
Zinc-Finger-Like Region (ZFLR): This region contains two zinc-binding motifs.[5][9]
-
C-terminal Domain I (CTDI): A key substrate-binding region.[6][10]
-
C-terminal Domain II (CTDII): Involved in substrate binding and self-regulation.[6][10]
-
Dimerization Domain (DD): Located at the C-terminus, this domain is responsible for the homodimerization of Ydj1.[6][7]
Functional Domains of YDJ1
Each domain of Ydj1 possesses specific functions that contribute to its overall role as a co-chaperone.
J-Domain
The N-terminal J-domain is essential for the interaction of Ydj1 with Hsp70 chaperones. It contains a highly conserved histidine-proline-aspartic acid (HPD) tripeptide motif that is critical for stimulating the ATPase activity of Hsp70.[10][11] This stimulation triggers a conformational change in Hsp70, leading to the high-affinity binding of substrate proteins.[12] Post-translational modifications, such as acetylation of lysine (B10760008) residues within the J-domain, can fine-tune the interaction with Hsp70 and impact translational fidelity.[10]
Glycine/Phenylalanine-rich (G/F) Region
This flexible linker region is thought to play a role in determining client specificity.[10] Its flexibility may allow for the proper positioning of the J-domain for interaction with Hsp70 and the C-terminal domains for substrate binding.
Zinc-Finger-Like Region (ZFLR)
The ZFLR of Ydj1 contains two zinc-binding domains, denoted as ZBDI and ZBDII.[9] These domains are crucial for the stabilization of client proteins and are required for the efficient transfer of substrates to Hsp70.[2][10] The cysteine residues Cys143 and Cys201 in ZBDI, and Cys162 and Cys185 in ZBDII, are involved in coordinating the zinc ions.[9]
C-terminal Domains (CTDI and CTDII) and Substrate Binding
The C-terminal domains of Ydj1 are the primary sites for binding to unfolded or misfolded polypeptide substrates.[10][13] CTDI contains a hydrophobic pocket that recognizes and binds to a consensus motif in substrate proteins, identified as GX[LMQ]{P}X{P}{CIMPVW}.[14] The crystal structure of a Ydj1 fragment in complex with the peptide substrate GWLYEIS reveals that the leucine (B10760876) residue of the peptide inserts into this hydrophobic pocket.[15] CTDII also participates in client binding and is involved in the self-regulation of Ydj1's chaperone activity.[10]
Dimerization Domain and C-terminal Farnesylation
Ydj1 functions as a homodimer, and this dimerization is mediated by its C-terminal domain.[7] The crystal structure of the C-terminal fragment of Ydj1 has revealed a novel dimerization motif.[7] Additionally, Ydj1 undergoes farnesylation at a cysteine residue (C406) near the C-terminus.[16] This post-translational modification is crucial for the localization of Ydj1 to the endoplasmic reticulum and perinuclear membrane and is required for its function at elevated growth temperatures.[16][17]
Quantitative Data Summary
The following tables summarize the available quantitative data for the Ydj1 protein and its domains.
| YDJ1 Protein Properties | Value | Reference |
| Amino Acid Length | 409 | [2] |
| Molecular Weight | ~44.7 kDa | [2] |
| Isoelectric Point (pI) | 6.32 | [2] |
| YDJ1 Domain Boundaries | Residue Range | Reference |
| J-Domain | 1-70 | [6] |
| Zinc-Finger-Like Region (Fragment) | 110-337 (contains ZBDI and ZBDII) | [9] |
| C-terminal Dimerization Fragment | Residues responsible for dimerization within the C-terminus | [7] |
| Binding Affinities (Kd) | Interaction | Value | Reference |
| DnaJB1 (Ydj1 homolog) - Hsp70 EEVD motif | J-domain interaction with Hsp70 C-terminal peptide | 50 ± 7 µM | [7] |
| Ydj1 J-Domain - Hsp70 | J-domain interaction with Hsp70 | Not Available | |
| Ydj1 CTDI - Substrate Peptide | Substrate binding to the C-terminal domain | Not Available |
Note: Specific Kd values for Ydj1 J-domain binding to Hsp70 and the C-terminal domain to its substrates were not explicitly found in the surveyed literature. The provided value is for a homologous protein and serves as an estimation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the Ydj1 protein.
Recombinant Ydj1 Protein Purification
This protocol describes the purification of His-tagged Ydj1 from E. coli.
Materials:
-
E. coli Rosetta (DE3) cells transformed with a His-tagged Ydj1 expression vector
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA sepharose resin (Cytiva)
-
Ni Buffer: 40 mM HEPES (pH 7.5), 0.3 M NaCl, 10% glycerol (B35011) (v/v)
-
Wash Buffer 1: Ni Buffer with 10 mM imidazole
-
Wash Buffer 2: Ni Buffer with 25 mM imidazole
-
Elution Buffer: Ni Buffer with 250 mM imidazole
Procedure:
-
Inoculate a starter culture of E. coli Rosetta (DE3) cells harboring the His-Ydj1 plasmid in LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Ni Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA sepharose column.
-
Wash the column with 10 column volumes of Wash Buffer 1.
-
Wash the column with 10 column volumes of Wash Buffer 2.
-
Elute the His-tagged Ydj1 protein with Elution Buffer.
-
Collect the fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Isothermal Titration Calorimetry (ITC) for Protein-Protein Interaction
This protocol outlines the general procedure for measuring the binding affinity between two proteins using ITC.[9][10][18]
Materials:
-
Purified protein A (e.g., Ydj1) and protein B (e.g., Hsp70)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200)
Procedure:
-
Thoroughly dialyze both protein samples against the same batch of dialysis buffer to minimize buffer mismatch effects. A dialysis time of at least 2 hours is recommended, or overnight at 4°C for larger buffer mismatches.[9]
-
Concentrate the proteins to a concentration higher than the desired experimental concentration.
-
Filter the dialysis buffer and use it to dilute the proteins to their final concentrations. A common starting point is 40 µM of the protein in the sample cell and 400 µM of the titrant in the syringe.[9]
-
Degas both protein solutions to prevent air bubbles.
-
Carefully load the protein solution into the sample cell and the titrant into the injection syringe, avoiding the introduction of bubbles.[9]
-
Set up the ITC instrument with the desired parameters (e.g., temperature: 25°C, stirring speed: 750 rpm, reference power: 5 µcal/sec).[9]
-
Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 20 injections of 2.0 µL each, spaced by 180 seconds).[9]
-
Record the heat changes upon each injection.
-
As a control, perform a titration of the titrant into the buffer to measure the heat of dilution.
-
Analyze the data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Signaling Pathways and Workflows
Ydj1 is a key player in several cellular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these processes.
The Ydj1-Hsp70 Chaperone Cycle
This pathway illustrates the fundamental role of Ydj1 in the Hsp70-mediated protein folding cycle.[12]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Role of the protein chaperone YDJ1 in establishing Hsp90-mediated signal transduction pathways - ProQuest [proquest.com]
- 3. YDJ1 | SGD [yeastgenome.org]
- 4. Role of the protein chaperone YDJ1 in establishing Hsp90-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ydj1 governs fungal morphogenesis and stress response, and facilitates mitochondrial protein import via Mas1 and Mas2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ydj1 Protects Nascent Protein Kinases from Degradation and Controls the Rate of Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylation of the yeast Hsp40 chaperone protein Ydj1 fine-tunes proteostasis and translational fidelity | PLOS Genetics [journals.plos.org]
- 8. Not all J domains are created equal: Implications for the specificity of Hsp40–Hsp70 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylation of the yeast Hsp40 chaperone protein Ydj1 fine-tunes proteostasis and translational fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hsp70 chaperone machinery: J-proteins as drivers of functional specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Essential Role for the Substrate-Binding Region of Hsp40s in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The HSP40 chaperone Ydj1 drives amyloid beta 42 toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 16. Novel insights into the post-translational modifications of Ydj1/DNAJA1 co-chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional interaction of cytosolic hsp70 and a DnaJ-related protein, Ydj1p, in protein translocation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
